Homo-PROTAC pVHL30 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CM11 is a short cecropin–melittin hybrid peptide obtained through a sequence combination approach. It is known for its antibacterial properties and has been studied for its effectiveness against both Gram-positive and Gram-negative bacterial membrane models . The peptide is composed of residues from cecropin A and melittin, which are known for their antimicrobial activities .
Mechanism of Action
Target of Action
The primary target of Homo-PROTAC pVHL30 degrader 1 is the von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
Mode of Action
This compound operates by dimerizing VHL with high avidity . This interaction induces potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .
Biochemical Pathways
The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By inducing the degradation of VHL, the compound disrupts the normal functioning of this pathway. The downstream effects of this disruption are currently under investigation.
Pharmacokinetics
The compound is soluble in dmso at a concentration of ≥ 150 mg/ml , suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .
Action Environment
It is known that the compound is stable at room temperature and its solubility can be significantly affected by the moisture content of DMSO
Biochemical Analysis
Biochemical Properties
Homo-PROTAC pVHL30 Degrader 1 plays a significant role in biochemical reactions. It interacts with the von Hippel-Lindau (VHL) protein, causing it to dimerize with high avidity . The nature of these interactions is such that they induce potent, rapid, and proteasome-dependent self-degradation of VHL in different cell lines .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by inducing the degradation of VHL, a process that occurs in a highly isoform-selective fashion . This degradation does not trigger a hypoxic response , indicating that the compound has a specific impact on cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with VHL, leading to its dimerization . This results in the activation of the proteasome pathway, which then leads to the degradation of VHL . The process is highly selective for specific isoforms of VHL .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on VHL degradation are both potent and rapid . Over time, this leads to a sustained reduction in VHL levels in various cell lines
Metabolic Pathways
This compound is involved in the proteasome pathway, where it interacts with VHL
Preparation Methods
CM11 is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC)
Chemical Reactions Analysis
CM11 undergoes various chemical reactions, primarily involving its interaction with bacterial membranes. The peptide’s positively charged residues interact with the negatively charged components of bacterial membranes, leading to membrane destabilization and pore formation . This interaction is driven by electrostatic and van der Waals forces . The major products formed from these reactions are disrupted bacterial cells, leading to cell death.
Scientific Research Applications
CM11 has been extensively studied for its antibacterial properties. It has shown effectiveness against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Pseudomonas aeruginosa, and Salmonella enterica . The peptide has also been modified to enhance its antibacterial activity and reduce cytotoxicity .
Comparison with Similar Compounds
CM11 is similar to other cecropin–melittin hybrid peptides, such as CM15. Both peptides are effective against a broad spectrum of pathogenic bacteria and share similar mechanisms of action . CM11 is unique in its specific sequence and the balance of hydrophobic and hydrophilic residues, which contribute to its effectiveness and specificity . Other similar compounds include modified versions of CM11, such as mCM11, which have been designed to enhance antibacterial activity and reduce cytotoxicity .
References
Properties
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H82N8O14S2/c1-37-49(81-35-61-37)41-13-9-39(10-14-41)29-59-53(71)45-27-43(67)31-65(45)55(73)51(57(3,4)5)63-47(69)33-79-25-23-77-21-19-75-17-18-76-20-22-78-24-26-80-34-48(70)64-52(58(6,7)8)56(74)66-32-44(68)28-46(66)54(72)60-30-40-11-15-42(16-12-40)50-38(2)62-36-82-50/h9-16,35-36,43-46,51-52,67-68H,17-34H2,1-8H3,(H,59,71)(H,60,72)(H,63,69)(H,64,70)/t43-,44-,45+,46+,51-,52-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJCHHJGGFCCRS-DEYDLUNASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82N8O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.